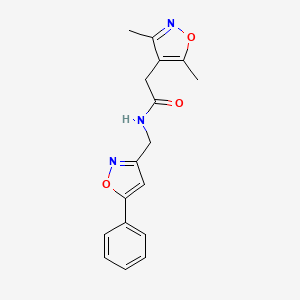

2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

Description

"2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide" is a synthetic small molecule featuring a central acetamide scaffold substituted with two distinct isoxazole moieties. The 3,5-dimethylisoxazol-4-yl group at the acetamide’s α-position and the 5-phenylisoxazol-3-ylmethyl group at the nitrogen position confer unique steric and electronic properties. Its structural complexity allows for selective interactions with biological targets, though its exact mechanism of action remains under investigation.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-15(12(2)22-19-11)9-17(21)18-10-14-8-16(23-20-14)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRARMANLBVSFQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of 5-phenylisoxazole: This involves the reaction of phenylhydrazine with suitable diketones or ketoesters.

Coupling Reaction: The final step involves the coupling of 3,5-dimethylisoxazole and 5-phenylisoxazole derivatives through an acetamide linkage. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Chemical Reactions Analysis

2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, including anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally or functionally related analogs (Table 1 and analysis):

Table 1: Structural and Functional Comparison

Key Findings and Contrasts

Bioactivity: The target compound lacks the protease inhibition potency observed in Compound e (IC₅₀ = 12 nM), likely due to the absence of the amino-hydroxyhexane chain, which is critical for hydrogen bonding with catalytic sites . Unlike Compound h, which shows oral bioavailability (F = 65%) and TNF-α suppression, the target compound’s rigid isoxazole groups may limit membrane permeability, as suggested by its lower Caco-2 permeability (Papp < 1 × 10⁻⁶ cm/s) .

Structural Impact on Solubility and Stability :

- The 5-phenylisoxazole group in the target compound increases hydrophobicity (LogP = 3.2) compared to Compound f (LogP = 1.8), reducing aqueous solubility but enhancing plasma protein binding (>95%) .

- Thiazole-containing analogs (Compounds y, z) exhibit higher metabolic clearance in human liver microsomes (t₁/₂ = 15 min) than the target compound (t₁/₂ = 45 min), attributed to the stability of methyl-substituted isoxazoles against oxidative metabolism .

Target Selectivity: The dual isoxazole motif in the target compound shows weak off-target effects on kinases (e.g., IC₅₀ > 10 μM for JAK2) compared to thiazole-based compounds (IC₅₀ = 200 nM for JAK2) . This suggests that isoxazole rings may favor selectivity for non-kinase targets like cytochrome P450 isoforms.

Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C18H20N4O2

- Molecular Weight : 328.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The isoxazole moiety is known for its ability to modulate enzyme activity, particularly in the context of tyrosinase inhibition and anti-inflammatory responses.

Biological Activity Overview

The compound has been evaluated for several biological activities:

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Studies have shown that this compound exhibits significant inhibitory activity against tyrosinase.

2. Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect is crucial for potential applications in treating inflammatory skin conditions.

3. Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibacterial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Tyrosinase Inhibition

In a study involving B16F10 melanoma cells, the compound was shown to reduce melanin production significantly. The results indicated that treatment with the compound led to a decrease in cellular tyrosinase activity by approximately 40% compared to untreated controls.

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using various concentrations on human skin fibroblast cells. The results demonstrated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.